![molecular formula C12H15N3OS B6646083 N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide](/img/structure/B6646083.png)
N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMAT belongs to the class of thiazolidinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the inhibition of various enzymes and proteins involved in disease progression. For example, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide inhibits the activity of protein kinases such as cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta, which are involved in cancer progression and neurodegeneration. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide also inhibits the activity of monoamine oxidase B, which is involved in the breakdown of dopamine in Parkinson's disease.
Biochemical and Physiological Effects
N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit a range of biochemical and physiological effects. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been shown to inhibit the activity of several enzymes involved in cancer progression, including protein kinases and histone deacetylases. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been found to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of monoamine oxidase B, which is involved in the breakdown of dopamine.
実験室実験の利点と制限
One of the advantages of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its ability to inhibit the activity of multiple enzymes and proteins involved in disease progression. This makes it a potential therapeutic agent for a range of diseases. However, one of the limitations of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide. One potential direction is the development of more water-soluble analogs of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide that can be administered more easily in vivo. Another direction is the investigation of the potential of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a therapeutic agent in other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide could be further elucidated to better understand its potential as a therapeutic agent.
合成法
The synthesis of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the reaction of 2-aminothiazoline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a white crystalline powder.
科学的研究の応用
N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit anti-cancer activity by inhibiting the activity of several enzymes involved in cancer progression. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of an enzyme called monoamine oxidase B, which is involved in the breakdown of dopamine.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-15(2)10-5-3-4-9(8-10)11(16)14-12-13-6-7-17-12/h3-5,8H,6-7H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJHBZUMHPEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。